molecular formula C17H16ClN3O3 B3984563 1-benzoyl-4-(2-chloro-6-nitrophenyl)piperazine

1-benzoyl-4-(2-chloro-6-nitrophenyl)piperazine

Cat. No.: B3984563
M. Wt: 345.8 g/mol
InChI Key: MBKOJZURLDRXPU-UHFFFAOYSA-N
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Description

1-benzoyl-4-(2-chloro-6-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-4-(2-chloro-6-nitrophenyl)piperazine typically involves the reaction of 1-benzoylpiperazine with 2-chloro-6-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-(2-chloro-6-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the 2-chloro-6-nitrophenyl group can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The benzoyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Substituted piperazine derivatives with various functional groups.

    Reduction: 1-benzoyl-4-(2-amino-6-nitrophenyl)piperazine.

    Oxidation: 1-(4-(2-chloro-6-nitrophenyl)piperazin-1-yl)benzoic acid.

Scientific Research Applications

1-benzoyl-4-(2-chloro-6-nitrophenyl)piperazine has several applications in scientific research, including:

    Medicinal Chemistry: Used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Biological Studies: Employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(2-chloro-6-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The presence of the benzoyl and 2-chloro-6-nitrophenyl groups can influence its binding affinity and selectivity towards these targets. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that contribute to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    1-benzoylpiperazine: Lacks the 2-chloro-6-nitrophenyl group, resulting in different chemical and biological properties.

    4-(2-chloro-6-nitrophenyl)piperazine:

    1-(2-chloro-6-nitrophenyl)piperazine: Similar structure but without the benzoyl group, leading to variations in its chemical behavior and biological activity.

Uniqueness

1-benzoyl-4-(2-chloro-6-nitrophenyl)piperazine is unique due to the presence of both the benzoyl and 2-chloro-6-nitrophenyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance its reactivity, binding affinity, and selectivity towards specific biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-14-7-4-8-15(21(23)24)16(14)19-9-11-20(12-10-19)17(22)13-5-2-1-3-6-13/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKOJZURLDRXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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